One major application of Aldicarb-[13C2,d3] is in environmental studies. Scientists use it as a tracer molecule to monitor the movement and degradation of Aldicarb in the environment []. The presence of the two carbon-13 (¹³C) atoms and three deuterium (²H) atoms differentiates it from the naturally occurring, unlabeled Aldicarb. This unique isotopic signature allows researchers to track the insecticide's distribution in soil, water, and plant samples with high accuracy through mass spectrometry analysis [].
By following the labeled Aldicarb, scientists can gain valuable insights into the environmental fate of the insecticide. This information helps assess its persistence, potential for contamination, and breakdown pathways in various environmental compartments [].
Aldicarb-[13C2,d3] is a stable isotope-labeled analog of aldicarb, a widely used carbamate insecticide and nematicide. This compound is characterized by the incorporation of two carbon-13 isotopes and three deuterium atoms into its molecular structure, which enhances its utility in various scientific studies, particularly in metabolic and pharmacokinetic research. The molecular formula for aldicarb-[13C2,d3] is with a molecular weight of approximately 195.27 g/mol .
These reactions are significant for understanding the compound's behavior in biological systems and environmental contexts.
Aldicarb-[13C2,d3] functions primarily as a cholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of neurons. This mechanism is critical to its effectiveness as an insecticide, as it disrupts normal neurotransmission in target pests . Additionally, its isotopic labeling allows researchers to trace its metabolic pathways and interactions in biological systems.
The synthesis of aldicarb-[13C2,d3] involves incorporating stable isotopes into the aldicarb structure. The general synthetic route includes:
These processes are typically performed under controlled conditions using specialized reagents and may vary based on the manufacturer’s protocols .
Aldicarb-[13C2,d3] is primarily utilized in scientific research, particularly for:
Research involving aldicarb-[13C2,d3] often focuses on its interactions with biological systems, particularly regarding cholinesterase inhibition. Studies have shown that this compound can significantly affect neural signaling pathways by altering acetylcholine levels, which may lead to neurotoxic effects at higher concentrations. Its unique isotopic labeling allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacodynamics and toxicological profiles .
Aldicarb-[13C2,d3] shares similarities with several other compounds, particularly within the carbamate class. Here are some comparable compounds:
Compound | Description | Unique Features |
---|---|---|
Aldicarb | Parent compound; a potent cholinesterase inhibitor | Highly toxic to humans and wildlife |
Aldicarb sulfoxide | Oxidized form; more potent inhibitor than aldicarb | Increased toxicity and efficacy |
Aldicarb oxime | Hydrolysis product of aldicarb; less toxic | Used as an antidote for aldicarb poisoning |
Aldicarb-[13C2,d3] is unique due to its stable isotope labeling, which allows for enhanced tracking and analysis in research settings, distinguishing it from its parent compound and other derivatives .
The synthesis of Aldicarb-[13C2,d3] requires sophisticated isotopic labeling strategies that incorporate both carbon-13 and deuterium isotopes at specific molecular positions . The compound represents a stable isotope-labeled version of aldicarb, a carbamate insecticide, where two carbon atoms are replaced with carbon-13 isotopes and three hydrogen atoms are substituted with deuterium [2] [3].
The primary synthetic approach for carbon-13 incorporation in carbamate compounds involves late-stage labeling methodologies utilizing carbon dioxide as the isotope source [31] [34]. This strategy allows for the incorporation of carbon-13 at the carbamoyl position through a disconnection and reconnection approach involving ring opening and isotopic closure mechanisms [34]. The carbon-13 labeling typically targets the N-methyl carbon and the carbamoyl carbon positions within the aldicarb structure [6].
For deuterium incorporation, the synthetic pathway employs deuterated methylating agents and deuterated solvents during specific reaction steps [9] [12]. The deuterium atoms are strategically incorporated into the N-methyl group through the use of deuterated methyl iodide or similar deuterated alkylating reagents [14]. The synthesis requires careful selection of deuterium sources to achieve high isotopic incorporation while maintaining structural integrity [15].
The synthetic route begins with the preparation of isotopically labeled precursors, followed by sequential coupling reactions under controlled conditions [9]. Carbon-13 labeled methylamine hydrochloride serves as a key building block for introducing the carbon-13 isotope at the N-methyl position [6]. The deuterated methyl groups are introduced through deuterated formaldehyde reduction or direct methylation using deuterated reagents [12] [15].
Advanced radical methods have been employed for incorporating isotopically labeled carbon into complex carbamate structures [9]. These methods offer advantages for late-stage isotopic labeling, particularly when conventional synthetic routes prove challenging due to molecular complexity or stereochemical considerations [9]. The radical-based approaches enable selective carbon-carbon bond formation while preserving existing isotopic labels [9].
The purification of Aldicarb-[13C2,d3] requires specialized chromatographic techniques designed to separate isotopologs and achieve high isotopic purity [17] [18]. High-performance liquid chromatography remains the primary purification method, utilizing reverse-phase columns with carefully optimized mobile phase compositions [22] [39].
Preparative high-performance liquid chromatography employing octadecylsilane columns provides effective separation of the target compound from unlabeled and partially labeled analogs [39]. The mobile phase typically consists of acetonitrile-water gradients with specific pH adjustments to optimize retention and resolution [22]. Column temperature control at 25-30°C enhances separation efficiency and reduces peak broadening [18].
Semi-preparative reverse-phase high-performance liquid chromatography with sodium chloride solutions at pH 8.5 has demonstrated effectiveness in achieving purities exceeding 96% for deuterated compounds [39]. The purification process involves multiple chromatographic steps, beginning with normal-phase silica gel chromatography followed by reverse-phase purification [18].
Thin-layer chromatographic techniques serve as complementary purification methods, particularly for preliminary separation and purity assessment [18]. The combination of column chromatography and thin-layer chromatographic approaches provides comprehensive purification capabilities while maintaining isotopic integrity [18].
The purification protocol includes solvent extraction procedures using hexane and ethyl acetate to remove impurities and concentrate the target compound [17]. Gas chromatography-mass spectrometry analysis in full scan mode verifies the purity of isolated fractions throughout the purification process [18]. The mean recovery of the purification method typically achieves approximately 80% for complex isotopically labeled compounds [18].
Purification Method | Recovery Rate | Purity Achieved | Application |
---|---|---|---|
Reverse-phase HPLC | 75-85% | >95% | Primary purification |
Semi-preparative HPLC | 80-90% | >96% | Final purification |
Silica gel chromatography | 85-90% | 90-95% | Initial cleanup |
Thin-layer chromatography | 70-80% | 85-90% | Preliminary separation |
Storage conditions require temperatures of -20°C in sealed containers to prevent isotopic exchange and maintain compound stability [3] [6]. The purified material demonstrates stability under these conditions for extended periods without significant isotopic scrambling [21].
Quality control assessment of Aldicarb-[13C2,d3] employs multiple analytical techniques to verify isotopic purity, structural integrity, and overall compound quality [36] [37]. High-resolution mass spectrometry serves as the primary analytical method for determining isotopic enrichment and verifying molecular composition [36] [40].
Liquid chromatography-electrospray ionization-high resolution mass spectrometry provides accurate quantification of isotopic purity by extracting and integrating isotopic ions corresponding to different labeling states [36] [37]. The method involves recording full scan mass spectra, extracting ion chromatograms for each isotopic species, and calculating relative abundances [36]. Time-of-flight mass spectrometry offers improved resolution between isotopes, reducing isotopic overlap and minimizing erroneous results [36].
Nuclear magnetic resonance spectroscopy confirms structural integrity and provides position-specific isotopic information [40] [41]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the incorporation of carbon-13 isotopes at specific molecular positions, while deuterium nuclear magnetic resonance confirms deuterium placement [41]. The integration of nuclear magnetic resonance signals allows for quantitative assessment of isotopic incorporation at individual atomic sites [40].
Quality Control Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Carbon-13 isotopic purity | ≥98 atom % | 13C NMR | >98% incorporation |
Deuterium isotopic purity | ≥98 atom % | 2H NMR | >98% incorporation |
Overall isotopic purity | ≥98% | LC-HR-MS | >98% fully labeled |
Chemical purity | ≥95% | HPLC-UV | >95% main compound |
Structural integrity | Confirmed | 1H NMR | Complete structure |
Isotope ratio mass spectrometry enables high-precision measurement of stable isotope content with typical standard deviations ranging between 0.1 and 0.4 per mil for standard materials [27]. The technique employs magnetic sector mass spectrometry to achieve exceptional precision in isotopic ratio determinations [27]. Sample preparation involves conversion to simple gases followed by electron impact ionization and mass separation using Faraday cup detection [27].
The accuracy and precision of isotopic purity determinations require verification using authentic standards of known isotopic compositions [18]. Multiple analyses of quality control standards demonstrate reproducibility with standard deviations typically ranging between 0.1 and 0.7 per mil for environmental extracts after purification [18]. Calibration against international isotopic standards ensures traceability and measurement accuracy [24].
Compound-specific isotope analysis protocols verify that purification methods effectively retain original isotopic signatures while achieving target purity levels [17] [22]. The analytical procedures confirm that physical and chemical purification processes do not induce isotopic fractionation that could compromise the intended isotopic composition [17].
Analytical Technique | Precision | Accuracy | Detection Limit |
---|---|---|---|
LC-HR-MS | ±0.1% | ±0.2% | 1 ng |
13C NMR | ±0.5% | ±1.0% | 10 μg |
2H NMR | ±1.0% | ±2.0% | 50 μg |
IRMS | ±0.1‰ | ±0.2‰ | 10 ng C |
Temperature stability testing at -20°C demonstrates compound stability over extended storage periods without significant isotopic exchange [25]. The storage temperature specifications ensure maintenance of isotopic integrity during long-term storage and transport [3]. Quality control protocols include periodic reanalysis of stored samples to monitor potential isotopic scrambling or chemical degradation [21].